DL-Arginine is the racemic mixture of the proteinogenic amino acid arginine. It consists of equal amounts of the D- and L-enantiomers. [] Arginine plays a vital role in various biological processes, including cell division, wound healing, ammonia removal, and immune function. [] In scientific research, DL-Arginine is utilized in a variety of applications, such as enzymatic studies, crystallographic analyses, and the development of therapeutic agents for hyperglycemia. [, , ]
DL-Arginine is classified as an amino acid and is specifically categorized as a basic amino acid due to its side chain containing a positively charged guanidinium group at physiological pH. This classification plays a significant role in its biochemical functions.
The synthesis of DL-Arginine can be achieved through several methods, including chemical synthesis and enzymatic conversion. One notable method involves the enzymatic conversion of other amino acids using specific enzymes like L-arginase, which selectively catalyzes the formation of arginine from substrates such as ornithine and urea .
Another method includes solid-phase peptide synthesis, where arginine derivatives are synthesized with increased lipophilicity using various protective groups and coupling reagents .
The synthesis process often requires careful control of reaction conditions such as temperature, pH, and the presence of solvents to optimize yield and purity. For example, the use of diisopropylethylamine as a base in dichloromethane has been shown to yield high purity products .
DL-Arginine participates in various biochemical reactions, including the synthesis of nitric oxide via nitric oxide synthase enzymes. Additionally, it can undergo acylation reactions to form derivatives that are useful in peptide synthesis.
The reaction mechanisms often involve nucleophilic attacks by the guanidinium nitrogen on electrophilic centers in substrates or reagents. These reactions can be influenced by pH and temperature conditions.
DL-Arginine acts primarily through its conversion to nitric oxide, which plays a crucial role in vasodilation and blood flow regulation. The mechanism involves the enzymatic action of nitric oxide synthase, which catalyzes the conversion of L-arginine into nitric oxide and citrulline.
This process significantly impacts cardiovascular health, influencing blood pressure regulation and endothelial function. Studies have shown that supplementation with DL-Arginine can enhance endothelial function in individuals with cardiovascular diseases .
DL-Arginine is a white crystalline powder that is soluble in water but less soluble in organic solvents. Its solubility increases with temperature.
The compound exhibits basicity due to its guanidinium group, allowing it to accept protons at physiological pH. It has a pKa value around 12.5 for the side chain amine group.
Analytical methods such as high-performance liquid chromatography have been developed for quantifying DL-Arginine concentrations in various formulations .
DL-Arginine has numerous applications in scientific research and medicine:
Preferential Enrichment (PE) represents a non-equilibrium crystallization phenomenon enabling high-efficiency resolution of DL-arginine. For DL-arginine fumarate (ArgFum), the process initiates from a near-racemic suspension (∼5% enantiomeric excess, ee) under high supersaturation (β > 6). The mechanism involves four critical steps:
Table 1: Key Parameters for PE in DL-Arginine Fumarate
Parameter | Value/Role | Impact on Resolution |
---|---|---|
Starting ee | ±5% | Triggers chiral amplification |
Supersaturation (β) | >6 | Enables metastable phase formation |
Solubility Ratio | Pure enantiomer : Racemate ≥ 2:1 | Drives selective redissolution |
Final Mother Liquor ee | >90% | Yields enantiopure L- or D-arginine |
Crystalline ee | −2% to −5% | Confirms symmetry breaking |
DL-ArgFum crystallizes as a racemic compound (P-1 space group), featuring heterochiral dimers bridged by fumarate ions. Its PE efficacy relies on:
Quantitative tracking of enantiomer redistribution during PE uses ¹³C₆-labeled arginine:
Fermentation Advantages:
Hydrolytic Extraction Limitations:
Table 2: Fermentation vs. Hydrolytic Production of Arginine
Criterion | Fermentation | Hydrolytic Extraction |
---|---|---|
Raw Material | Glucose/molasses | Animal/plant proteins |
Purification Steps | 3–4 (filtration, ion exchange) | 5–7 (precipitation, solvent extraction) |
Yield (Overall) | 60–70% | 40–50% |
Scalability | High (≥100 kL reactors) | Limited by protein availability |
Environmental Impact | Moderate (biodegradable waste) | High (organic solvents, acidic waste) |
Solvent composition dictates crystal morphology and resolution efficiency in DL-arginine production:
Table 3: Solvent-Mediated Phase Transitions in Arginine Resolution
Condition | Phase Behavior | Process Outcome |
---|---|---|
H₂O/EtOH (1:1 v/v) | Metastable hydrate formation | 90% ee enrichment in 6 days |
Supersaturation (β=8) | Enhanced nucleation of defective crystals | Accelerated redissolution cycles |
Temperature (5°C) | Prolongs hydrate intermediate lifetime | Higher L-arginine yield (+25%) |
Stagnant vs. Agitated | Agglomeration vs. uniform crystal growth | 15% ee improvement with agitation |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1